2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic compounds. It is characterized by its unique bicyclo[2.1.1]hexane structure, which is a saturated bicyclic system. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction can be carried out using a mercury lamp, although this method requires special equipment and glassware . The reaction conditions often involve the use of inert gases and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of photochemistry in industrial production is also common, as it allows for the efficient synthesis of the bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often resulting in the formation of more stable compounds.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve the use of inert gases, low temperatures, and specific solvents to ensure the stability of the intermediate products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to interact with enzymes and proteins in a unique manner, often resulting in the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(tert-butoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
What sets 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride apart from these similar compounds is its specific bicyclic structure and the presence of the azabicyclo moiety. This unique structure allows for specific interactions with molecular targets, making it particularly useful in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H18ClNO4 |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14;/h7H,4-6H2,1-3H3,(H,13,14);1H |
InChI Key |
IOXVFTNRLUWTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O.Cl |
Origin of Product |
United States |
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